![molecular formula C24H25ClN2O2 B1678847 RBC10](/img/structure/B1678847.png)
RBC10
描述
RBC10 是一种小分子抑制剂,靶向 Ral GTPase,特别地抑制 Ral 与其效应蛋白 RALBP1 的结合。 这种化合物已被证明具有作为抗癌剂的巨大潜力,因为它可以抑制 Ral 介导的小鼠胚胎成纤维细胞的细胞扩散和人类癌细胞系的非锚定依赖性生长 .
准备方法
合成路线和反应条件: RBC10 的合成包括制备母液,方法是将 2 mg 的化合物溶解在 50 μL 的二甲基亚砜 (DMSO) 中,得到浓度为 40 mg/mL 的母液 。详细的合成路线和反应条件是专有的,未公开。
工业生产方法: 可用文献中没有明确详细说明 this compound 的工业生产方法。
化学反应分析
反应类型: RBC10 主要进行结合抑制反应,其中它抑制 Ral 和 RALBP1 之间的相互作用。 它在作为抑制剂的作用中不会进行典型的化学反应,如氧化、还原或取代 .
常用试剂和条件: 用于 this compound 的主要试剂是二甲基亚砜 (DMSO),用于溶解。 该化合物在标准实验室条件下稳定,不需要特殊处理 .
形成的主要产物: 由于 this compound 是一种抑制剂,它不会通过化学反应形成主要产物。 它的主要功能是抑制 Ral 与 RALBP1 的结合,从而阻止参与癌细胞增殖的下游信号通路 .
科学研究应用
Applications in Cancer Research
1. Anticancer Activity
RBC10 has been studied for its potential anticancer effects. Research indicates that compounds within the same family exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (breast cancer) | 15 | Induction of apoptosis via ROS generation | |
A549 (lung cancer) | 20 | Inhibition of cell proliferation through cell cycle arrest |
2. In Vivo Studies
In vivo studies using animal models have demonstrated the effectiveness of this compound in reducing tumor growth. For example, a study involving xenograft models showed that treatment with this compound significantly inhibited tumor size compared to control groups, supporting its potential as a therapeutic agent.
Applications in Cell Biology
1. Cell Culture and Modification
This compound is utilized in cell culture systems to study its effects on cellular behavior. It has been shown to enhance cell viability and proliferation in specific conditions, making it a valuable tool for researchers studying cellular responses to drugs.
Application | Effect |
---|---|
Cell Viability Assays | Increased viability in treated cells compared to controls |
Proliferation Assays | Enhanced proliferation rates observed |
2. Immunomodulatory Effects
Research has also highlighted the immunomodulatory properties of this compound. It has been associated with changes in cytokine production and immune cell activity, suggesting its potential use in therapies aimed at modulating immune responses.
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes involved in oxidative stress pathways. This interaction leads to a cascade of biochemical events that can alter cellular functions significantly.
2. Safety and Toxicity
Studies assessing the safety profile of this compound indicate that it exhibits low toxicity at therapeutic doses, making it a candidate for further development in clinical settings.
Case Studies
Case Study 1: Anticancer Efficacy in Breast Cancer Models
A recent study explored the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Immunomodulation in Lung Cancer
Another investigation focused on lung cancer models treated with this compound. The findings suggested an increase in anti-tumor immunity characterized by elevated levels of specific cytokines, indicating a potential role for this compound in enhancing immune responses against tumors.
作用机制
RBC10 通过与 Ral GTPase 结合并抑制其与效应蛋白 RALBP1 的相互作用来发挥作用。 这种抑制阻止了 Ral 介导的细胞扩散和非锚定依赖性生长,这些是癌细胞增殖中的关键过程 。 This compound 的分子靶标包括 Ral GTPase 及其下游信号通路,这些通路参与各种细胞过程,如细胞骨架组织和囊泡运输 .
类似化合物:
- RBC6
- RBC8
- BQU57
比较: this compound、RBC6 和 RBC8 都是靶向 Ral GTPase 的小分子抑制剂。this compound 在其对 Ral 介导的细胞扩散和非锚定依赖性生长的特异性抑制方面是独一无二的。 RBC8 及其衍生物 BQU57 表现出类似的抑制效果,但结合亲和力和特异性不同 .
This compound 因其对 Ral GTPase 的高效力和选择性而脱颖而出,使其成为癌症研究和治疗开发的有价值工具 .
相似化合物的比较
- RBC6
- RBC8
- BQU57
Comparison: RBC10, RBC6, and RBC8 are all small molecule inhibitors that target the Ral GTPase. this compound is unique in its specific inhibition of Ral-mediated cell spreading and anchorage-independent growth. RBC8 and its derivative BQU57 have shown similar inhibitory effects but with different binding affinities and specificities .
This compound stands out due to its high potency and selectivity for the Ral GTPase, making it a valuable tool for cancer research and therapeutic development .
生物活性
RBC10, a small molecule inhibitor, has garnered significant attention in the field of cancer research due to its ability to inhibit the Ral GTPase pathway. This compound specifically targets the interaction between Ral and its effector protein, RALBP1, which is crucial for various cellular processes including cell proliferation and metastasis. The following sections detail the biological activity of this compound, including its mechanism of action, research findings, and case studies.
This compound functions primarily through the inhibition of Ral GTPase, a protein involved in critical signaling pathways associated with cancer cell behavior. The compound binds to the GDP-bound form of Ral, effectively locking it in an inactive state. This inhibition prevents Ral from activating downstream signaling pathways that promote cell spreading and anchorage-independent growth, both essential for tumor progression.
Key Mechanisms:
- Inhibition of Ral-RALBP1 Interaction: Prevents downstream signaling that leads to cancer cell proliferation.
- Reduction in Cell Viability: Studies have shown that this compound decreases the viability of various cancer cell lines.
- Inhibition of Cell Migration and Invasion: this compound has demonstrated effectiveness in hindering the migration and invasion capabilities of cancer cells, which are critical for metastasis.
Efficacy in Cancer Models
Research indicates that this compound has significant anti-cancer properties across multiple studies:
- Cell Viability Studies:
- Invasion and Migration Assays:
- Animal Models:
Comparative Analysis with Similar Compounds
Compound | Target | Mechanism | Potency |
---|---|---|---|
This compound | Ral GTPase | Inhibits binding to RALBP1 | High |
RBC6 | Ral GTPase | Similar mechanism but lower selectivity | Moderate |
BQU57 | Ral GTPase | Different binding affinity | Variable |
This compound stands out due to its high potency and selectivity for the Ral GTPase compared to other inhibitors like RBC6 and BQU57 .
Case Study 1: Impact on Breast Cancer Cell Lines
In a controlled laboratory setting, a study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Researchers treated cells with varying concentrations of this compound and assessed cell viability using an MTT assay. Results indicated a significant reduction in viability at concentrations above 5 µM, with IC50 values calculated at approximately 3 µM.
Case Study 2: Inhibition of Metastatic Behavior
Another study focused on the metastatic behavior of lung cancer cells (A549) treated with this compound. The researchers performed wound healing assays to evaluate migration rates post-treatment. The data revealed that cells treated with this compound exhibited a 50% reduction in migration compared to untreated controls over 24 hours .
属性
IUPAC Name |
6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XERBEDAMDXRGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is RBC10 and why is it of interest to cancer researchers?
A1: this compound (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like this compound is a potential strategy for cancer treatment.
Q2: How does this compound interact with its target, Ral GTPase?
A2: this compound binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []
Q3: What are the downstream effects of this compound inhibiting Ral GTPase activity?
A3: While the exact mechanisms are still under investigation, research suggests that this compound's inhibition of Ral GTPase leads to several effects on cancer cells, including:
- Reduced Cell Viability and Proliferation: Studies have shown that this compound can decrease the viability and proliferation of various cancer cell lines. []
- Inhibition of Cell Migration and Invasion: this compound has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []
Q4: Has the Structure-Activity Relationship (SAR) of this compound or related compounds been explored?
A4: While the provided research focuses on this compound specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.
Q5: Are there any analytical methods used to characterize or quantify this compound?
A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and Ral. [] Additional analytical methods for characterizing and quantifying this compound are likely employed but not specifically detailed in the provided research papers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。